1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one is a chalcone derivative known for its unique photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for research in various fields, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(dimethylamino)benzaldehyde with pyrene-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a sensor for detecting various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one involves intramolecular charge transfer (ICT). The donor-acceptor groups within the molecule facilitate the transfer of electrons, leading to its unique photophysical properties. This charge transfer is influenced by factors such as solvent polarity and temperature .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one can be compared with other chalcone derivatives, such as:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound also exhibits strong donor-acceptor interactions and is used in similar applications.
(E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its reversible luminescence and nonlinear optical properties.
1,2,3-Triazole-linked chalcones:
The uniqueness of this compound lies in its specific donor-acceptor configuration and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66186-80-9 |
---|---|
Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C27H21NO/c1-28(2)23-14-10-19(11-15-23)25(29)17-13-18-6-7-22-9-8-20-4-3-5-21-12-16-24(18)27(22)26(20)21/h3-17H,1-2H3 |
InChI Key |
KGBVANSEXMTWCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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